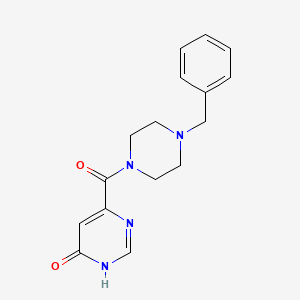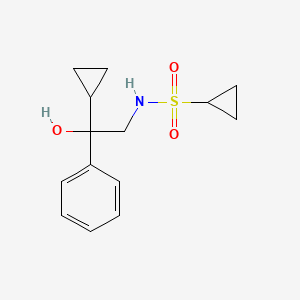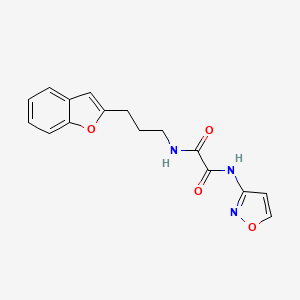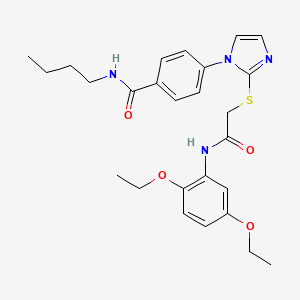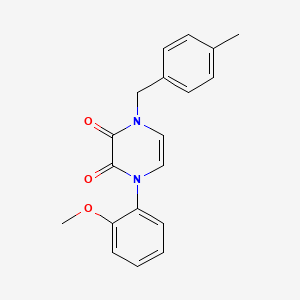
2-(4-Methanesulfonylphenyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Methanesulfonylphenyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 2031269-26-6 . It has a molecular weight of 277.77 . The IUPAC name for this compound is 2-(4-(methylsulfonyl)phenyl)morpholine hydrochloride . It appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15NO3S.ClH/c1-16(13,14)10-4-2-9(3-5-10)11-8-12-6-7-15-11;/h2-5,11-12H,6-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 277.77 .Scientific Research Applications
Antimicrobial Activity
4-(Phenylsulfonyl) morpholine, a compound related to 2-(4-Methanesulfonylphenyl)morpholine hydrochloride, has been explored for its antimicrobial properties. A study investigated its modulating activity against standard and multi-resistant strains of bacteria and fungi, revealing its potential in enhancing antibiotic efficacy against Pseudomonas aeruginosa when combined with amikacin, showcasing a significant reduction in the minimum inhibitory concentration (MIC) (Oliveira et al., 2015).
Synthesis and Molecular Structure
Research into similar sulfonamide compounds highlights their relevance in developing novel therapeutic agents. For instance, the synthesis and structural analysis of biologically active aromatic sulfonamides and their hydrochloride salts, including compounds with morpholine groups, have provided insights into their potential biological significance. This includes elucidating their crystal and molecular structures to understand better the molecular basis of their activity (Remko et al., 2010).
Protective Groups in Synthesis
The utilization of sulfinamides as protective groups in synthesizing morpholines, including the hydrochloride salts, showcases the versatility of sulfonamide compounds in organic synthesis. This methodology has proven efficient in the formal synthesis of antidepressant drugs, demonstrating the chemical utility of sulfonamide derivatives in drug development (Fritz et al., 2011).
Material Science Applications
Sulfonated poly(aryl ether sulfone) compounds containing morpholine units have been investigated for their application in proton exchange membranes, highlighting the broader applicability of morpholine derivatives in material science. These materials exhibit low water uptake and high proton conductivity, making them suitable for fuel cell applications (Zhang et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2-(4-methylsulfonylphenyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S.ClH/c1-16(13,14)10-4-2-9(3-5-10)11-8-12-6-7-15-11;/h2-5,11-12H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRDFCWJHUCSMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2CNCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

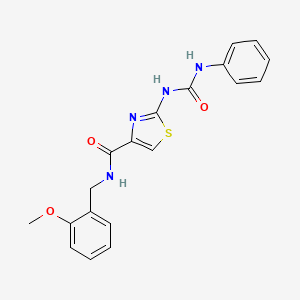
![1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate](/img/structure/B2820395.png)
![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2820397.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2820398.png)
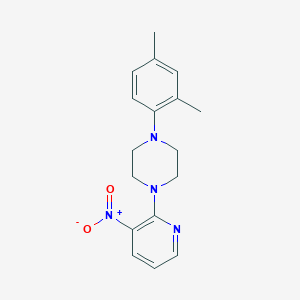
![N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2820403.png)
![5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide](/img/structure/B2820408.png)
